

troubleshooting guide for the CDC 2019-nCoV RT-PCR panel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PD 134922

Cat. No.: B1679097

[Get Quote](#)

Technical Support Center: CDC 2019-nCoV RT-PCR Panel

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel.

Frequently Asked Questions (FAQs)

Q1: What are the components of the CDC 2019-nCoV RT-PCR panel?

The CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel is a real-time reverse transcription-polymerase chain reaction (RT-PCR) test for the qualitative detection of nucleic acid from SARS-CoV-2. The panel includes primers and probes that target two regions of the viral nucleocapsid (N) gene, designated as N1 and N2. It also includes a primer and probe set for the human RNase P (RP) gene, which serves as an internal control to verify specimen quality, proper nucleic acid extraction, and the absence of PCR inhibition.^[1]

Q2: How should I interpret the results of the assay?

A positive result for SARS-CoV-2 requires that both the N1 and N2 marker amplification curves cross the threshold within 40.00 cycles ($C_t < 40.00$). The RNase P internal control may or may not be positive in a valid positive specimen, as a high viral load can sometimes lead to lower or

absent RP amplification. A negative result is indicated when both N1 and N2 markers do not show amplification, but the RNase P control does amplify with a Ct < 40.00.

Q3: What does an "inconclusive" or "invalid" result mean?

An inconclusive result occurs when only one of the two viral markers (N1 or N2) is positive. In this case, the CDC recommends repeating the extraction and the RT-PCR. If the result remains inconclusive upon re-testing, it is advised to contact the CDC for further guidance.^[2] An invalid result is when neither the viral markers (N1 and N2) nor the RNase P internal control show amplification. This indicates a potential issue with the specimen, the extraction process, or the assay setup. The recommended action is to repeat the extraction and the RT-PCR. If the result is still invalid, a new specimen should be collected.^[1]

Q4: What were the initial issues with the N1 and N3 assays in the CDC panel?

Early lots of the CDC 2019-nCoV Real-Time RT-PCR Diagnostic Panel experienced issues with false-positive results for the N1 and N3 assays. The N1 false positives were attributed to contamination with a synthetic template during manufacturing. The N3 false positives were due to a design flaw where the N3 probe and reverse primer could interact, leading to amplification in the absence of the target virus.^[2] As a result of these issues, the N3 assay was subsequently removed from the diagnostic panel.^[2]

Troubleshooting Guide

Issue 1: Positive Control (nCoVPC) Failure

Symptom	Possible Causes	Recommended Actions
No amplification of N1 and N2 in the positive control well.	<ul style="list-style-type: none">- Error in master mix preparation (e.g., missed component).- Incorrect assay setup or programming of the thermal cycler.- Degradation of the positive control material due to improper storage or handling.- Use of expired or improperly stored reagents.	<ul style="list-style-type: none">- Invalidate the run.- Verify the master mix calculations and preparation steps.- Ensure all components were added.- Check the thermal cycler protocol for accuracy.- Re-run the assay with a fresh aliquot of the positive control.- If the issue persists, use a new lot of reagents and/or positive control material.

Issue 2: Negative Control (NTC) Failure

Symptom	Possible Causes	Recommended Actions
Amplification of N1 and/or N2 in the no-template control well.	<ul style="list-style-type: none">- Contamination of reagents, pipettes, or workspace with viral RNA or positive control material.	<ul style="list-style-type: none">- Invalidate the run.- Decontaminate all surfaces, pipettes, and equipment in the PCR setup area using a 10% bleach solution followed by 70% ethanol or a similar decontamination solution.- Use fresh aliquots of all reagents (master mix, primers/probes, water).- Ensure proper aseptic technique is followed during assay setup.

Issue 3: Internal Control (RNase P) Failure in Patient Samples

Symptom	Possible Causes	Recommended Actions
No amplification of RNase P in a patient sample that is also negative for N1 and N2.	- Insufficient human cellular material in the specimen due to improper collection.- Improper nucleic acid extraction leading to RNA loss or degradation.- Presence of PCR inhibitors in the extracted sample.- Improper assay setup or reagent/equipment malfunction.	- The result for this specimen is invalid.- If sufficient specimen remains, re-extract the nucleic acid and repeat the RT-PCR.- If the result is still invalid, request a new specimen from the patient.
No amplification of RNase P in a patient sample that is positive for N1 and N2.	- A high viral load of SARS-CoV-2 can sometimes outcompete the amplification of the RNase P target.	- The result is considered valid and positive for SARS-CoV-2. No further action is required for this specimen.

Issue 4: Weak or No Amplification in Patient Samples

Symptom	Possible Causes	Recommended Actions
Late Ct values (e.g., >35) or no amplification for N1 and N2 in a suspected positive sample.	- Low viral load in the patient specimen.- The sample was collected very early or late in the infection.- Specimen degradation due to improper storage or transport.- Issues with RNA extraction efficiency.	- A late Ct value (<40.0) is still considered a positive result.- If there is no amplification but clinical suspicion is high, consider re-testing with a new specimen collected at a different time point.- Review specimen collection, storage, and extraction procedures to ensure they are optimal.

Quantitative Data Summary

The following table summarizes the expected performance of the controls in the CDC 2019-nCoV RT-PCR panel.

Control	Target	Expected Ct Value	Interpretation
Positive Control (nCoVPC)	N1, N2	< 40.0	Run is valid.
Negative Control (NTC)	N1, N2, RP	No amplification	Run is valid.
Internal Control (in patient samples)	RNase P	< 40.0	Indicates a valid negative result for the patient sample.

Note: Laboratories should establish their own acceptable range for the positive control Ct values based on internal validation studies.

Experimental Protocols

Reaction Setup

It is critical to prepare the reaction mix in a clean area, separate from where RNA extraction and PCR product handling occur, to prevent contamination.

- Thaw all reagents and samples on ice.
- Gently vortex and briefly centrifuge all reagents before use.
- Prepare a master mix for each assay (N1, N2, and RP) that includes the RT-PCR enzyme mix, the specific primer/probe set, and nuclease-free water. The volume of each component should be calculated based on the number of reactions plus a 10% overage to account for pipetting errors.
- Dispense the appropriate volume of each master mix into the corresponding wells of a 96-well PCR plate.
- In a separate area, add 5 µL of the extracted RNA sample or control (positive control, negative control) to the designated wells.
- Seal the plate, briefly centrifuge to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.

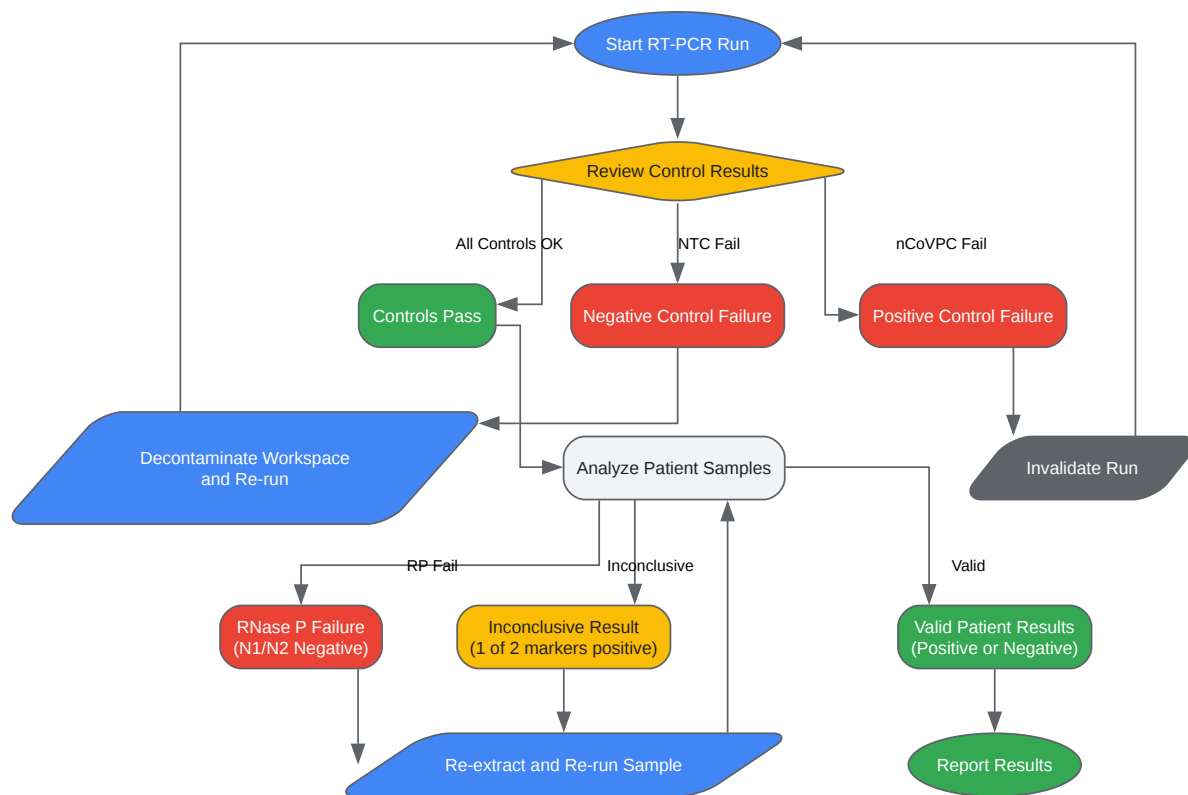
Thermal Cycling Conditions

The following thermal cycling protocol is for the Applied Biosystems 7500 Fast Dx Real-Time PCR Instrument with TaqPath™ 1-Step RT-qPCR Master Mix.

Stage	Step	Temperature (°C)	Time	Cycles
1	UNG Incubation	25	2 minutes	1
2	Reverse Transcription	50	15 minutes	1
3	Polymerase Activation	95	2 minutes	1
4	PCR	95 (Denaturation)	3 seconds	45
55 (Annealing/Extension)	30 seconds			

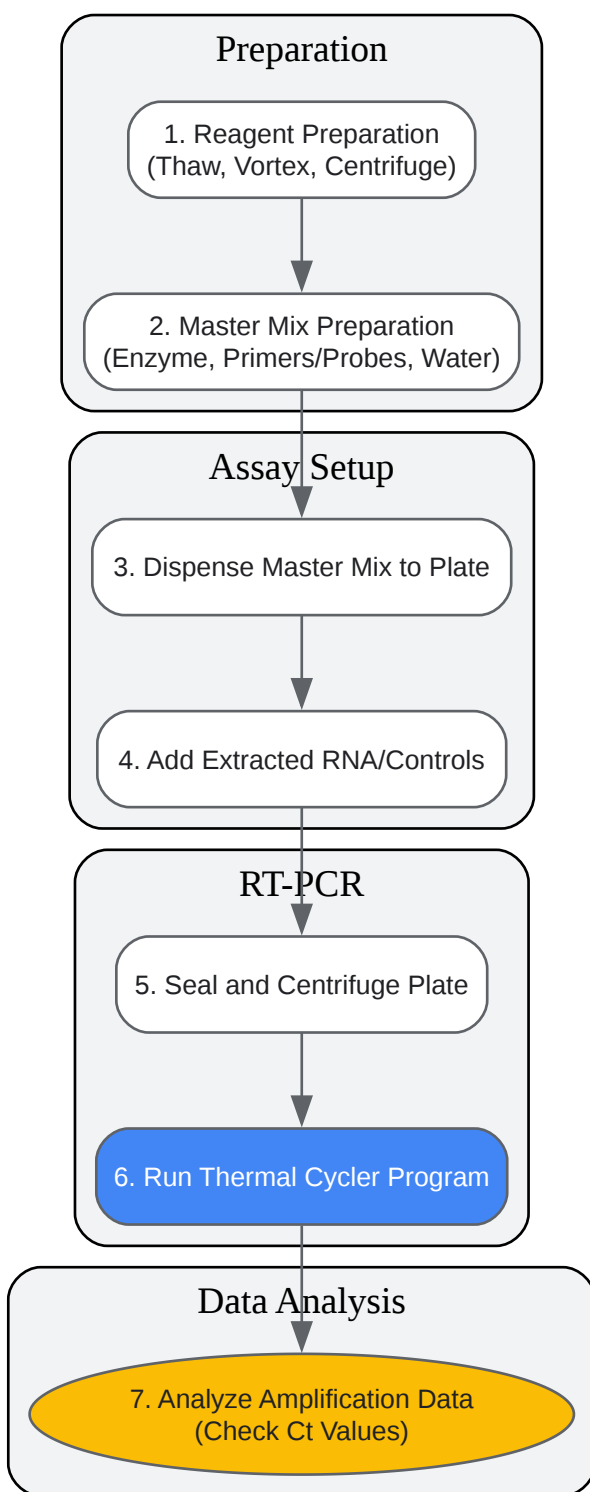
Data acquisition should be performed during the annealing/extension step.

Visualizations



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the troubleshooting workflow for the CDC 2019-nCoV RT-PCR panel.



[Click to download full resolution via product page](#)

Caption: A diagram showing the experimental workflow for the CDC 2019-nCoV RT-PCR assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- To cite this document: BenchChem. [troubleshooting guide for the CDC 2019-nCoV RT-PCR panel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679097#troubleshooting-guide-for-the-cdc-2019-ncov-rt-pcr-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com